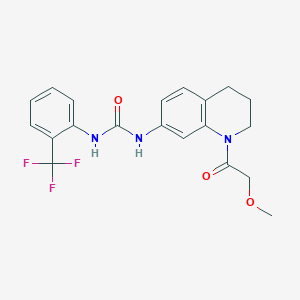
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound featuring a unique molecular structure that combines tetrahydroquinoline, methoxyacetyl, and trifluoromethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. The preparation can begin with the formation of the tetrahydroquinoline core, followed by the introduction of the methoxyacetyl group, and finally the urea linkage with the trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, play critical roles in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods often aim to maximize yield and efficiency while minimizing costs and environmental impact. This might involve optimizations of reaction steps, scaling up from lab conditions to industrial reactors, and implementing continuous flow processes where applicable.
化学反応の分析
Types of Reactions
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions, potentially altering its pharmacological properties.
Reduction: : Reducing agents can modify certain functional groups within the compound, affecting its reactivity and stability.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions such as solvent type, temperature, and reaction time are critical for successful transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might lead to quinoline derivatives, while reduction could result in deoxygenated products.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for creating more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be used to investigate its effects on cellular processes or as a tool in biochemical assays.
Medicine
Potential medicinal applications could involve its role as a lead compound in drug discovery, targeting specific enzymes or receptors.
Industry
Industrial applications might include its use in material science for the development of new polymers or as a specialty chemical in various manufacturing processes.
作用機序
The mechanism of action involves the interaction of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea with molecular targets such as proteins, enzymes, or receptors. These interactions can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects. Key pathways might include signal transduction, enzyme inhibition, or modulation of receptor activity.
類似化合物との比較
Similar Compounds
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea: : Similar in structure but with a fluorophenyl group instead of a trifluoromethylphenyl group.
1-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea: : Differing by the acetyl group instead of the methoxyacetyl group.
Uniqueness
The presence of the trifluoromethylphenyl group in 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea grants it unique properties such as increased lipophilicity and potential alterations in its interaction with biological targets compared to similar compounds.
特性
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c1-29-12-18(27)26-10-4-5-13-8-9-14(11-17(13)26)24-19(28)25-16-7-3-2-6-15(16)20(21,22)23/h2-3,6-9,11H,4-5,10,12H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITPECUUQUEOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2958836.png)
![2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2958838.png)
![4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4'-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)BENZAMIDE](/img/structure/B2958841.png)
![1-[4-(3-Nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2958842.png)


![tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2958845.png)
![3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2958846.png)


![(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2958852.png)

